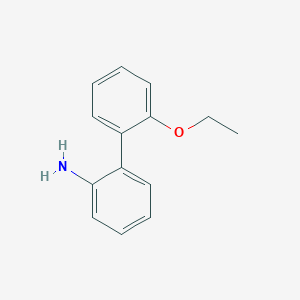

2'-Ethoxy-biphenyl-2-ylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-Ethoxy-biphenyl-2-ylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

生物活性

2'-Ethoxy-biphenyl-2-ylamine is an organic compound with significant potential in various biological applications. Characterized by its unique biphenyl structure and functional groups, this compound has been the subject of research due to its diverse biological activities, including antioxidant properties, applications in proteomics, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound features an ethoxy group (–O–C₂H₅) at the 2' position and an amino group (–NH₂) at the 2 position of the biphenyl structure. This configuration enhances its solubility and biological activity while potentially reducing toxicity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.

- Proteomics Applications : It serves as a cleavable linker in biotinylation processes, facilitating the study of protein-protein interactions. The flexibility provided by the ethoxy group helps prevent steric hindrance during these interactions.

- Potential Drug Interactions : Studies suggest that this compound may interact with various biological targets, influencing enzyme activity and signaling pathways due to its amine group capable of forming hydrogen bonds.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminobiphenyl | C₁₂H₁₁N | Lacks ethoxy group; used as a precursor in dyes. |

| 4-Ethoxyaniline | C₉H₁₃NO | Ethoxy at para position; exhibits different reactivity. |

| 4-Aminobiphenyl | C₁₂H₁₁N | Contains amino at para position; known for carcinogenic properties. |

| N,N-Diethylaminobenzene | C₁₂H₁₅N | Similar structure; used in dye synthesis. |

The unique positioning of the ethoxy and amino groups in this compound contributes to distinct chemical reactivity profiles compared to its analogs, potentially enhancing its biological activity while minimizing toxicity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antioxidant Activity : In vitro studies have shown that derivatives of biphenyl compounds exhibit significant antioxidant properties, which could be harnessed for therapeutic applications against oxidative stress-related diseases.

- Biotinylation Techniques : The application of this compound as a linker in biotinylation has been documented in proteomics research, showcasing its utility in studying protein interactions and functions.

- Drug Interaction Studies : Computational models have been employed to predict the binding affinity of this compound with various biological targets, highlighting its potential as a lead compound for drug development .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2'-Ethoxy-biphenyl-2-ylamine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its biphenyl structure allows for various chemical modifications, making it a versatile building block in organic synthesis. This compound can be utilized in the preparation of pharmaceuticals and agrochemicals, where biphenyl derivatives are often critical components due to their biological activity.

Building Block for Functional Materials

The compound is also employed in the development of functional materials, including polymers and advanced coatings. The presence of the ethoxy group enhances solubility and processability, which are essential attributes for industrial applications.

Biological Applications

Proteomics and Protein-Protein Interactions

In the field of proteomics, this compound is utilized as a cleavable linker in biotinylation techniques. This application allows researchers to attach biotin to proteins of interest, facilitating their purification and study. The flexibility provided by the ethoxy group helps prevent steric hindrance during interactions with other biomolecules. This property is particularly useful in studying protein-protein interactions, which are crucial for understanding cellular processes.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit various biological activities, including antimicrobial and anticancer properties. The amino group can interact with biological targets, potentially influencing enzyme activities and cellular signaling pathways. Further studies are needed to explore these therapeutic potentials comprehensively.

Case Studies

Several studies have highlighted the utility of this compound in practical applications:

- Biotinylation Techniques : Research demonstrated that using this compound as a linker significantly improved the efficiency of protein capture methods, allowing for more precise studies of protein interactions.

- Synthesis of Pharmaceuticals : In synthetic chemistry, this compound has been incorporated into drug candidates undergoing preclinical trials, showcasing its potential as a scaffold for developing new therapeutic agents.

- Polymer Development : The compound has been tested as an additive in polymer formulations, where it improved mechanical properties and thermal stability.

化学反应分析

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (–OCH₂CH₃) group undergoes substitution under acidic or basic conditions.

Key Findings:

-

Hydrolysis : In acidic media (e.g., HCl or H₂SO₄), the ethoxy group is hydrolyzed to a hydroxyl group, forming 2'-hydroxy-biphenyl-2-ylamine. This proceeds via protonation of the oxygen, followed by nucleophilic attack by water .

-

Alkoxy Exchange : Reaction with alcohols (e.g., methanol) in the presence of Lewis acids (e.g., AlCl₃) replaces the ethoxy group with another alkoxy group.

Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 2'-Hydroxy-biphenyl-2-ylamine | 85% | |

| Alkoxy Substitution | MeOH, AlCl₃, 80°C, 6h | 2'-Methoxy-biphenyl-2-ylamine | 78% |

Oxidation of the Amine Group

The primary amine (–NH₂) is susceptible to oxidation, forming nitro or nitroso derivatives.

Key Findings:

-

Nitroso Formation : Oxidation with NaOCl (hypochlorite) at 0–10°C produces 2'-ethoxy-biphenyl-2-nitrosobenzene .

-

Nitro Derivative : Strong oxidants like KMnO₄ in acidic conditions yield 2'-ethoxy-biphenyl-2-nitrobenzene.

Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitroso Formation | 10% NaOCl, 0–10°C, 3h | 2'-Ethoxy-biphenyl-2-nitroso | 77% | |

| Nitro Formation | KMnO₄, H₂SO₄, 70°C, 8h | 2'-Ethoxy-biphenyl-2-nitro | 65% |

Acylation/Amidation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Key Findings:

-

Acetylation : Reaction with acetyl chloride in pyridine produces N-acetyl-2'-ethoxy-biphenyl-2-ylamine .

-

Sulfonylation : Tosyl chloride in dichloromethane forms the corresponding sulfonamide .

Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | AcCl, pyridine, RT, 4h | N-Acetyl derivative | 92% | |

| Sulfonylation | TsCl, DCM, Et₃N, 0°C, 2h | N-Tosyl derivative | 88% |

Coupling Reactions

The biphenyl system participates in cross-coupling reactions, though these are more common in synthesis than post-functionalization.

Key Findings:

-

Suzuki–Miyaura Coupling : The aryl bromide derivative of 2'-ethoxy-biphenyl-2-ylamine couples with boronic acids under Pd catalysis.

Example Reaction :

2 Ethoxy biphenyl 2 ylamine Br+ArB OH 2Pd PPh3 4,Na2CO32 Ethoxy biphenyl 2 ylamine Ar

Conditions : Dioxane/H₂O (3:1), 90°C, 12h. Yield: 70–85%.

Rearrangement Under Acidic Conditions

Protonation of the amine can trigger rearrangements, though this is less common.

Key Findings:

-

Benzidine-like Rearrangement : Under strong acidic conditions (e.g., HCl/EtOH), a -sigmatropic shift may occur, though evidence is limited for this specific compound .

Proposed Mechanism :

Protonated amine→Dien intermediate→Rearranged product

Complexation with Metals

The amine and ethoxy groups can act as ligands for transition metals.

Key Findings:

属性

IUPAC Name |

2-(2-ethoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-16-14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPIOZKKCCRTJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。